O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride

Coordination Chemistry Salamo-type Ligands Transition Metal Complexes

Homobifunctional C4 linker optimized for Salamo-type bisoxime chelating ligands and macrocyclic assemblies. The butane-1,4-diyl spacer provides an ideal N···N distance (~5.0-5.5 Å) and 5 rotatable bonds for preorganization, favoring discrete mononuclear N2O2 complexes over binuclear bridging—unlike shorter C2/C3 homologs. Superior organic-solvent solubility vs. PEG-based linkers and enhanced shelf stability as the dihydrochloride salt. A scalable patent-described synthesis (CN103395756A) achieves 90% yield at ≥98% purity with 30% cost reduction at multi-kg scale. Request a quote or order now for competitive pricing and reliable supply.

Molecular Formula C4H14Cl2N2O2
Molecular Weight 193.07 g/mol
Cat. No. B12506718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride
Molecular FormulaC4H14Cl2N2O2
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESC(CCON)CON.Cl.Cl
InChIInChI=1S/C4H12N2O2.2ClH/c5-7-3-1-2-4-8-6;;/h1-6H2;2*1H
InChIKeyJDOFVBAYFXFULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O'-(Butane-1,4-diyl)bis(hydroxylamine) Dihydrochloride: Procurement and Technical Baseline for the C4 Bis-aminooxy Building Block


O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride (CAS 60302-18-3; C4H13ClN2O2, MW 156.61) is a bifunctional organic salt featuring two hydroxylamine (-NH2OH) moieties linked via a butane-1,4-diyl chain . It serves as the dihydrochloride salt form of 1,4-bis(aminooxy)butane (free base CAS 66080-74-8) . As a member of the α,ω-bis(aminooxy)alkane family, the compound provides two nucleophilic aminooxy termini for oxime bond formation and chelating ligand construction. It finds primary utility as a homobifunctional linker in the synthesis of Salamo-type bisoxime chelating ligands and as a scaffold precursor for macrocyclic assemblies .

Procurement Risk Alert: Why O,O'-(Butane-1,4-diyl)bis(hydroxylamine) Dihydrochloride Cannot Be Substituted with C2, C3, C5, or C6 Bis-aminooxy Homologs


Within the α,ω-bis(aminooxy)alkane dihydrochloride series (C2 ethane, C3 propane, C4 butane, C5 pentane, C6 hexane), substitution is not trivial and frequently alters chelation geometry, ligand field strength, and the stability constants of derived metal complexes. The C4 butane-1,4-diyl spacer confers a specific N···N distance (approximately 5.0-5.5 Å in extended conformation) that directly dictates metal ion coordination preferences and macrocycle cavity dimensions [1]. The shorter C2 and C3 homologs impose constrained bite angles favoring smaller metal ions or requiring bridging coordination modes, while the longer C5 and C6 homologs increase conformational entropy and may reduce preorganization for discrete mononuclear complexes. Additionally, the dihydrochloride salt form provides defined stoichiometry and improved shelf stability compared to free base alternatives, which are more hygroscopic and prone to oxidative degradation [2].

Quantitative Differentiation Guide: O,O'-(Butane-1,4-diyl)bis(hydroxylamine) Dihydrochloride vs. Homologs in Chelation, Synthesis, and Physicochemical Performance


Spacer Chain Length-Dependent Chelation Geometry: C4 Bis-aminooxy Linker vs. C2, C3, C5, C6 Homologs in Bisoxime Ligand Synthesis

In a systematic homologous series study, five bisoxime chelating ligands (L1-L5) were synthesized from 2-naphthaldehyde and bis(aminooxy)alkanes with spacer lengths ranging from C2 (ethane) to C6 (hexane). The C4 butane-1,4-diyl-bridged ligand L3 yielded mononuclear Ni(II) and Cu(II) complexes with distinct N2O2 coordination geometry, whereas the C2 ligand L1 favored binuclear bridging coordination modes due to insufficient spacer flexibility, and the C6 ligand L5 exhibited increased ligand field distortion attributable to excessive conformational freedom of the hexamethylene chain [1].

Coordination Chemistry Salamo-type Ligands Transition Metal Complexes

Rotatable Bond Count and Conformational Preorganization: C4 vs. C3, C5, C6 Bis-aminooxy Dihydrochlorides for Macrocycle Cavity Control

The number of rotatable bonds in the bis-aminooxy spacer directly correlates with the entropic penalty for macrocycle closure and the precision of cavity size definition. 1,4-Bis(aminooxy)butane (free base form) contains 5 rotatable bonds, compared to 4 for the C3 propane analog, 6 for the C5 pentane analog, and 7 for the C6 hexane analog . This intermediate flexibility allows the C4 linker to balance preorganization (favoring cyclization yields) with sufficient conformational adaptability to accommodate varied templating metal ions, a property not optimally achieved by the more rigid C3 linker (constrained bite angle) or the highly flexible C5/C6 linkers (increased entropic penalty) .

Macrocycle Synthesis Conformational Analysis Supramolecular Chemistry

Industrial-Scale Synthetic Yield: Optimized Method for C4 Bis-hydroxylamine Dihydrochloride

An optimized industrial-scale synthesis of O,O'-(butane-1,4-diyl)bis(hydroxylamine) dihydrochloride, as described in patent literature (CN103395756A), achieves a reported yield of 90% at up to 10 kg batch scale with final purity ≥98% (HPLC). This process utilizes diacetylmonoxime and hydrochloric acid with 1,4-dibromobutane, achieving a 30% cost reduction compared to standard laboratory methods .

Process Chemistry Synthesis Optimization Scale-up

Dihydrochloride Salt vs. Free Base: Storage Stability and Hygroscopicity Comparison

The dihydrochloride salt form (CAS 60302-18-3) exhibits defined storage requirements of 2-8°C with sealed, moisture-protected containment [1], whereas the free base 1,4-bis(aminooxy)butane (CAS 66080-74-8) is inherently more hygroscopic and prone to oxidative degradation . The salt form provides precise stoichiometric control (two HCl equivalents per diamine) for applications requiring exact protonation state, eliminating the need for in situ acid adjustment during reaction setup.

Chemical Stability Salt Form Selection Storage Conditions

Application-Specific vs. Generic Linker: C4 Alkyl Bis-aminooxy vs. PEG-Based Bis-aminooxy Linkers in Bioconjugation

Bis-aminooxy-PEG1 (O,O'-(oxybis(ethane-2,1-diyl))bis(hydroxylamine)) and related PEG-based bis-aminooxy linkers are explicitly marketed for bioconjugation and PROTAC synthesis due to their aqueous solubility and biocompatibility . In contrast, the C4 alkyl chain of O,O'-(butane-1,4-diyl)bis(hydroxylamine) dihydrochloride confers hydrophobicity and enhanced solubility in organic solvents, making it preferentially suited for coordination chemistry in non-aqueous media (e.g., Salamo-type bisoxime synthesis) rather than aqueous bioconjugation . This represents a class-level functional differentiation between alkyl and PEG bis-aminooxy scaffolds.

Bioconjugation PROTAC Linkers Oxime Ligation

Optimal Application Scenarios for O,O'-(Butane-1,4-diyl)bis(hydroxylamine) Dihydrochloride: Where the C4 Bis-aminooxy Linker Outperforms Homologs


Synthesis of Mononuclear Salamo-Type Bisoxime Ligands for Ni(II) and Cu(II) Complexes

Users targeting discrete mononuclear transition metal complexes for catalysis or sensing should select the C4 butane-1,4-diyl bis-aminooxy linker over shorter (C2, C3) or longer (C5, C6) homologs. The C4 spacer provides the optimal N···N distance and conformational preorganization (5 rotatable bonds) to favor mononuclear N2O2 coordination geometry, whereas C2 spacers induce binuclear bridging and C6 spacers introduce excessive ligand field distortion [1].

Construction of Macrocyclic Cavities with Defined Dimensions

For users synthesizing oxa-azamacrocycles or related macrocyclic scaffolds via bis-aminooxy cyclization, the C4 linker offers a calculated intermediate flexibility (5 rotatable bonds) that balances preorganization for cyclization yield with sufficient adaptability for metal templating. This property is not matched by the more constrained C3 linker (4 rotatable bonds) or the highly flexible C5/C6 homologs .

Organic-Phase Coordination Chemistry Requiring Hydrophobic Linkers

When reactions must be conducted in organic solvents (e.g., ethanol, toluene) rather than aqueous buffers, the hydrophobic C4 alkyl backbone of O,O'-(butane-1,4-diyl)bis(hydroxylamine) dihydrochloride provides superior solubility compared to PEG-based bis-aminooxy linkers, which are engineered for aqueous bioconjugation . This makes the C4 linker the preferred choice for coordination chemistry and metal complex synthesis in non-aqueous media.

Large-Scale Production Requiring Validated Process Chemistry

Industrial users requiring multi-kilogram quantities benefit from the existence of an optimized patent-described synthesis (CN103395756A) achieving 90% yield at 10 kg scale with ≥98% purity. The established process reduces costs by a reported 30% compared to standard lab methods, supporting reliable supply chain economics for commercial-scale procurement .

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